

2-Bromo-4-chlorotoluene as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-chlorotoluene

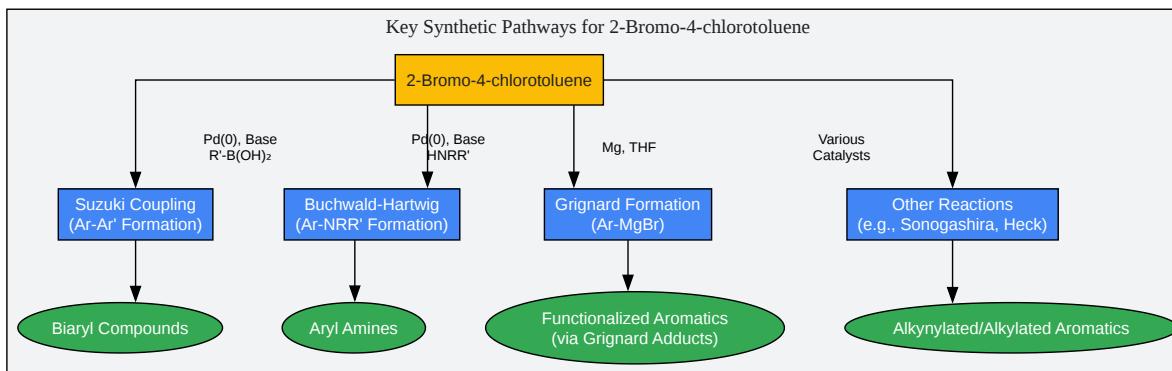
Cat. No.: B1197611

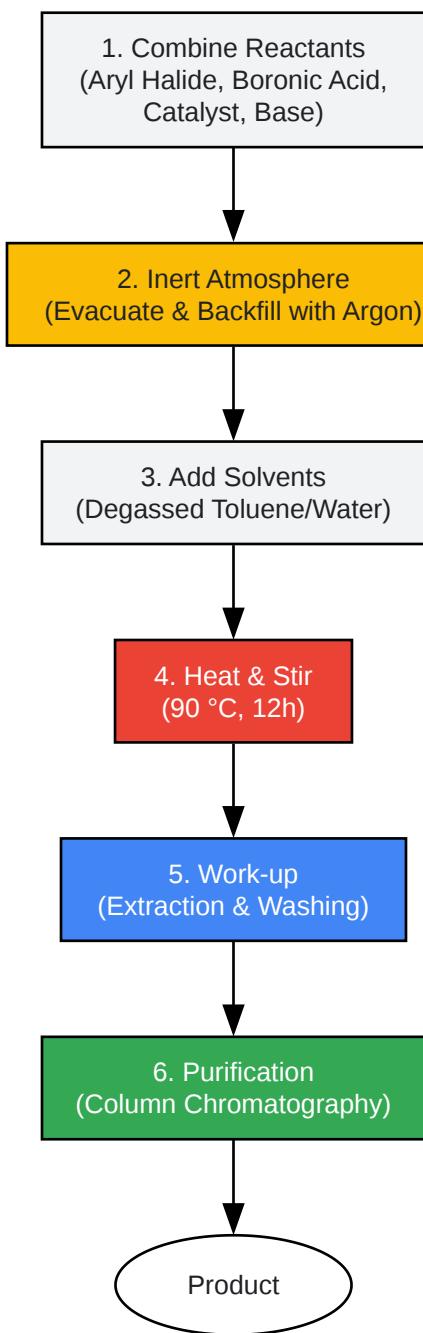
[Get Quote](#)

Application Notes: 2-Bromo-4-chlorotoluene in Organic Synthesis

Introduction

2-Bromo-4-chlorotoluene is a halogenated aromatic compound with the molecular formula C_7H_6BrCl .^{[1][2][3]} Its structure, featuring a toluene backbone substituted with bromine and chlorine atoms at positions 2 and 4 respectively, makes it a highly versatile building block in organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, along with the influence of the methyl group, allows for selective transformations, making it a valuable intermediate in the synthesis of complex molecules.^{[4][5]} This compound is particularly significant in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[4][6][7]}


Key Synthetic Applications


2-Bromo-4-chlorotoluene serves as a precursor in a variety of pivotal organic reactions, primarily leveraging the reactivity of the C-Br bond, which is more susceptible to cleavage and oxidative addition than the C-Cl bond.

- Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most prominent applications. The higher reactivity of the aryl bromide allows for selective coupling reactions, leaving the chloride intact for subsequent transformations.

- Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by reacting with boronic acids or esters. This is a fundamental tool for constructing biaryl structures, which are common motifs in pharmaceuticals.[8][9]
- Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, coupling **2-bromo-4-chlorotoluene** with a wide range of primary and secondary amines to produce substituted anilines.[10][11][12] These products are key intermediates for many biologically active compounds.
- Grignard Reagent Formation: The difference in bond dissociation energy between C-Br and C-Cl allows for the chemoselective formation of a Grignard reagent.[5] Magnesium metal inserts preferentially at the more labile C-Br bond, generating (4-chloro-2-methylphenyl)magnesium bromide. This organometallic reagent is a powerful nucleophile for creating new C-C bonds with various electrophiles like aldehydes, ketones, and esters.[13][14]
- Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct incoming electrophiles to specific positions. For instance, nitration of similar 4-halotoluenes tends to occur at the position ortho to the methyl group.[15]

Below is a diagram illustrating the central role of **2-Bromo-4-chlorotoluene** as a synthetic intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-chlorotoluene | 27139-97-5 | FB64647 | Biosynth [biosynth.com]
- 2. PubChemLite - 2-bromo-4-chlorotoluene (C7H6BrCl) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | CID 609898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-4-chlorotoluene | 27139-97-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. leapchem.com [leapchem.com]
- 8. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Bromo-4-chlorotoluene as a building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197611#2-bromo-4-chlorotoluene-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com